

Technical Guide: OVA (55-62) Peptide Molecular Weight

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Compound of Interest

Compound Name: OVA (55-62)

Cat. No.: B10855213

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This technical guide provides a comprehensive overview of the molecular weight of the **OVA (55-62)** peptide, a subdominant H-2Kb-restricted peptide from the ovalbumin antigen.[1] The peptide, with the sequence Lys-Val-Val-Arg-Phe-Asp-Lys-Leu (KVVRFDKL), is significant in immunological research, particularly in studies involving T-cell recognition and vaccine development.[1][2]

Data Presentation: Molecular Weight of OVA (55-62)

The molecular weight of a peptide is a fundamental physicochemical property, crucial for a wide range of applications, from quantitative analysis to biophysical characterization. The theoretical molecular weight of the **OVA (55-62)** peptide has been calculated based on the monoisotopic masses of its constituent amino acid residues and is presented below.

Parameter	Value
Peptide Sequence	Lys-Val-Val-Arg-Phe-Asp-Lys-Leu (KVVRFDKL)
Amino Acid Composition	C49H86N12O10
Average Molecular Weight	1003.26 g/mol
Monoisotopic Molecular Weight	1002.66 g/mol

Note: The monoisotopic mass is the sum of the masses of the most abundant naturally occurring stable isotope of each atom in the molecule. The average molecular weight is the sum of the average atomic masses of the constituent atoms.

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

The precise molecular weight of the **OVA (55-62)** peptide can be experimentally verified using mass spectrometry. The following is a detailed protocol for this determination using Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.

Objective: To accurately determine the molecular weight of the synthesized **OVA (55-62)** peptide.

Materials and Reagents:

- Synthesized and purified **OVA (55-62)** peptide
- Milli-Q or other high-purity water
- Acetonitrile (ACN), HPLC grade
- Formic acid (FA), LC-MS grade
- Calibrant solution (e.g., sodium trifluoroacetate or a standard peptide mixture)
- Eppendorf tubes
- Syringe filters (0.22 μ m)
- Autosampler vials

Instrumentation:

- High-resolution ESI-TOF Mass Spectrometer
- HPLC system for sample introduction (optional, for online desalting)

Procedure:

- Sample Preparation:

1. Accurately weigh approximately 1 mg of the lyophilized **OVA (55-62)** peptide.
2. Dissolve the peptide in 1 mL of a 50:50 (v/v) solution of acetonitrile and water with 0.1% formic acid to create a 1 mg/mL stock solution.
3. Vortex the solution gently to ensure the peptide is fully dissolved.
4. From the stock solution, prepare a working solution of 10 μ M by serial dilution using the same solvent.
5. Filter the final working solution through a 0.22 μ m syringe filter into an autosampler vial.

- Instrument Calibration:

1. Calibrate the mass spectrometer according to the manufacturer's instructions using the appropriate calibrant solution.
2. Ensure the mass accuracy is within the acceptable range (typically < 5 ppm).

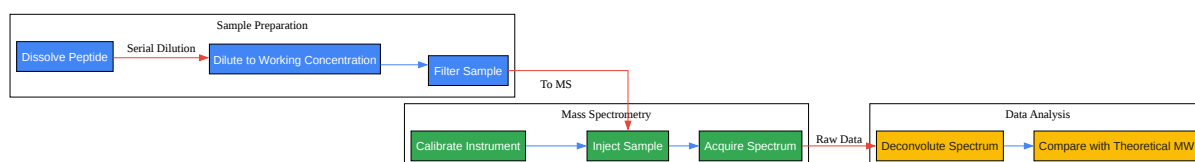
- Mass Spectrometry Analysis:

1. Set the ESI source parameters. Typical settings for peptide analysis are:
 - Capillary voltage: 3.5 - 4.5 kV
 - Nebulizer gas (N2) pressure: 1 - 2 Bar
 - Drying gas (N2) flow rate: 8 - 12 L/min
 - Drying gas temperature: 180 - 220 °C
2. Set the mass spectrometer to acquire data in the positive ion mode over a mass-to-charge (m/z) range of 200-2000.

3. Inject the prepared **OVA (55-62)** peptide sample into the mass spectrometer. The sample can be introduced via direct infusion or through an HPLC system for desalting.
 4. Acquire the mass spectrum. Multiple charge states of the peptide are expected to be observed (e.g., $[M+H]^+$, $[M+2H]^{2+}$, etc.).
- Data Analysis:
 1. Process the acquired mass spectrum using the instrument's software.
 2. Identify the peaks corresponding to the different charge states of the **OVA (55-62)** peptide.
 3. Deconvolute the mass spectrum to determine the neutral molecular weight of the peptide.
 4. Compare the experimentally determined molecular weight with the theoretical calculated molecular weight. The difference should be within the mass accuracy of the instrument.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the molecular weight of the **OVA (55-62)** peptide.



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Caption: Experimental workflow for **OVA (55-62)** molecular weight determination.

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References

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